Oritinib

Beschreibung

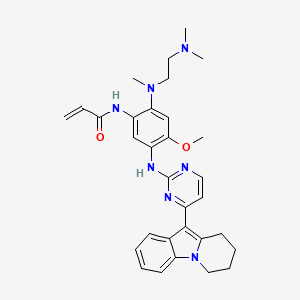

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2035089-28-0 |

|---|---|

Molekularformel |

C31H37N7O2 |

Molekulargewicht |

539.7 g/mol |

IUPAC-Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35) |

InChI-Schlüssel |

PLUKVDOZEJBBIS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC |

Herkunft des Produkts |

United States |

Oritinib's Mechanism of Action in T790M Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oritinib (SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. This document provides an in-depth technical overview of Oritinib's mechanism of action, supported by preclinical and clinical data. It is designed to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of T790M-Mediated Resistance

First and second-generation EGFR TKIs, while initially effective in NSCLC patients with activating EGFR mutations (such as exon 19 deletions and L858R), inevitably lead to acquired resistance. The most common mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in exon 20 of the EGFR gene, resulting in a threonine to methionine substitution at position 790 (T790M). The T790M "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain, while increasing ATP affinity, thereby reactivating downstream signaling pathways and promoting tumor growth. Oritinib was specifically designed to overcome this challenge.

Core Mechanism of Action: Irreversible Covalent Inhibition

Oritinib is a pyrimidine-based EGFR inhibitor that selectively and irreversibly targets mutant EGFR, including sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR. Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the EGFR kinase domain.

Molecular docking studies indicate that Oritinib's reactive acrylamide moiety forms a covalent bond with the thiol group of the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[1] This irreversible binding permanently blocks the ATP-binding site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1] This covalent interaction is key to its high potency against the T790M mutant, as it does not rely solely on reversible binding interactions that are compromised by the T790M mutation.

Preclinical Efficacy and Selectivity

Kinase Inhibition Profile

In vitro kinase assays have demonstrated Oritinib's potent and selective inhibitory activity against various EGFR mutations. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for mutant EGFR over wild-type EGFR.

| EGFR Mutation | Oritinib (SH-1028) IC50 (nM) |

| EGFRWT | 18 |

| EGFRL858R | 0.7 |

| EGFRL861Q | 4 |

| EGFRL858R/T790M | 0.1 |

| EGFRd746-750 | 1.4 |

| EGFRd746-750/T790M | 0.89 |

| Data sourced from MedChemExpress.[1] |

Cellular Activity

Cell-based assays confirm Oritinib's potent anti-proliferative effects in NSCLC cell lines harboring EGFR mutations.

| Cell Line | EGFR Mutation | Oritinib (SH-1028) IC50 (nM) |

| A431 | EGFRWT | 778.89 ± 134.74 |

| NCI-H1975 | EGFRL858R/T790M | 3.93 ± 1.12 |

| H3255 | EGFRL858R | 9.39 ± 0.88 |

| PC-9 | EGFRd746-750 | 7.63 ± 0.18 |

| Data sourced from MedChemExpress.[1] |

These data illustrate Oritinib's high selectivity for EGFR-mutant cells, with a significantly lower potency against wild-type EGFR, which is predicted to result in a more favorable safety profile with reduced on-target toxicities, such as skin rash and diarrhea, compared to less selective EGFR inhibitors.[2]

In Vivo Tumor Models

In vivo studies using xenograft models of human NSCLC have demonstrated the potent anti-tumor activity of Oritinib. Oral administration of Oritinib at a daily dose of 5 mg/kg resulted in significant inhibition of tumor growth in both PC-9 (exon 19 deletion) and NCI-H1975 (L858R/T790M) xenograft models.

Clinical Efficacy in T790M NSCLC

The efficacy and safety of Oritinib in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy were evaluated in a multicenter, single-arm, open-label, phase II trial (NCT03823807).[3]

| Efficacy Endpoint | Result (Part B, n=227) | 95% Confidence Interval (CI) |

| Objective Response Rate (ORR) | 60.4% | 53.7% - 66.8% |

| Disease Control Rate (DCR) | 92.5% | 88.3% - 95.6% |

| Median Progression-Free Survival (PFS) | 12.6 months | 9.7 - 15.3 months |

| Median Duration of Response (DoR) | 12.5 months | 11.2 months - Not Available |

| Data from the NCT03823807 phase II trial.[3][4] |

These results demonstrate a significant and durable clinical benefit of Oritinib in this patient population.

Signaling Pathway Inhibition

The binding of ligands, such as EGF, to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.

-

PI3K-AKT-mTOR Pathway: Primarily regulates cell survival and growth.

In T790M NSCLC, the mutant EGFR is constitutively active, leading to uncontrolled activation of these pathways. Oritinib, by irreversibly inhibiting EGFR phosphorylation, effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells.[5]

Caption: EGFR Signaling Pathway Inhibition by Oritinib.

Experimental Protocols (Representative Examples)

Detailed, specific protocols for Oritinib are proprietary. However, the following are representative methodologies for key assays used in the evaluation of third-generation EGFR TKIs.

Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human EGFR (T790M) enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare a serial dilution of Oritinib in DMSO, then further dilute in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of diluted Oritinib or DMSO (vehicle control) to each well.

-

Add 2 µL of the diluted EGFR (T790M) enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Oritinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for a Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture and Seeding:

-

Culture NSCLC cells (e.g., NCI-H1975) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of Oritinib in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of Oritinib or vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Oritinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

-

Conclusion

Oritinib is a potent and selective third-generation irreversible EGFR TKI that effectively overcomes T790M-mediated resistance in NSCLC. Its mechanism of action, centered on the covalent modification of the C797 residue in the EGFR kinase domain, leads to the sustained inhibition of downstream signaling pathways, resulting in significant and durable anti-tumor activity. The preclinical and clinical data summarized in this guide underscore the rational design and successful clinical development of Oritinib as a valuable therapeutic option for this patient population. Further research may focus on understanding and overcoming potential mechanisms of resistance to Oritinib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Oritinib (SH-1028): A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oritinib (SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of Oritinib. Detailed summaries of its in vitro and in vivo activities are presented, along with representative experimental methodologies.

Chemical Structure and Properties

Oritinib is a pyrimidine-based compound with a complex molecular architecture that enables its specific and potent inhibitory activity against mutant EGFR.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl)amino)phenyl)acrylamide[1][2] |

| CAS Number | 2035089-28-0[1][2][3] |

| Synonyms | SH-1028, Rilertinib[1][2][3] |

| SMILES | COc1cc(N(C)CCN(C)C)c(NC(=O)C=C)cc1Nc1nccc(n1)-c1c2CCCCn2c2ccccc12[2][3] |

| InChI | InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35)[2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C31H37N7O2[1][2][3] |

| Molecular Weight | 539.67 g/mol [1][3] |

| Appearance | Solid powder[4] |

| Solubility | 10 mM in DMSO[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] |

Mechanism of Action

Oritinib is a third-generation EGFR TKI that acts as a mutant-selective, irreversible inhibitor.[1][5] Its mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding effectively blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] Oritinib exhibits high potency against EGFR with sensitizing mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while showing significantly lower activity against wild-type EGFR, which is expected to result in a more favorable safety profile.[4]

Preclinical Pharmacology

In Vitro Activity

Oritinib has demonstrated potent inhibitory activity against various EGFR mutations in enzymatic assays.

Table 1: In Vitro Kinase Inhibition

| EGFR Mutant | IC50 (nM) |

| Wild-Type (WT) | 18[3][5] |

| L858R | 0.7[3][5] |

| L861Q | 4[3][5] |

| L858R/T790M | 0.1[3][5] |

| d746-750 | 1.4[3][5] |

| d746-750/T790M | 0.89[3][5] |

In cell-based assays, Oritinib selectively inhibits the proliferation of cancer cell lines harboring EGFR mutations.

Table 2: Cell-Based Proliferation Inhibition

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 3.93[3][6] |

| H3255 | L858R | 9.39[6] |

| PC-9 | d746-750 | 7.63[6] |

| A431 | Wild-Type | 778.89[6] |

In Vivo Activity

In mouse xenograft models, orally administered Oritinib has been shown to significantly inhibit tumor growth in models with EGFR mutations.

Table 3: In Vivo Pharmacokinetics in NCI-H1975 Tumor-Bearing Mice

| Dose (mg/kg) | Day | Tmax (h) | AUC0–t (ng·h/mL) |

| 2.5 | 1 | 1.5-2 | 118[3][6] |

| 5 | 1 | 1.5-2 | 300[3][6] |

| 15 | 1 | 1.5-2 | 931[3][6] |

| 2.5 | 14 | 1.5-2 | 272[3][6] |

| 5 | 14 | 1.5-2 | 308[3][6] |

| 15 | 14 | 1.5-2 | 993[3][6] |

Oritinib at a dose of 5 mg/kg administered orally once daily for 14 days resulted in significant tumor shrinkage in both NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) xenograft models, with no significant weight loss observed in the treated mice.[6]

Synthesis Outline

A synthetic route for Oritinib mesylate has been described, which involves a multi-step process.[1] The key steps include a series of nucleophilic substitution and amidation reactions. A detailed, step-by-step protocol for the synthesis of Oritinib is not fully available in the public domain. However, the general synthetic strategy can be outlined as follows:

-

Nucleophilic Substitution: Reaction between Orit-001 and Orit-002 to yield Orit-003.[1]

-

Second Nucleophilic Substitution: Orit-003 reacts with Orit-004 to produce Orit-005.[1]

-

Third Nucleophilic Substitution: Orit-005 undergoes another nucleophilic substitution with Orit-006 to generate Orit-007.[1]

-

Reduction: Orit-007 is reduced to form Orit-008.[1]

-

Amidation: A final amidation reaction between Orit-008 and Orit-009 affords Oritinib.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of Oritinib are not fully available in publicly accessible literature. The following sections provide representative methodologies based on the available information and general laboratory practices.

Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of Oritinib against EGFR kinases.

-

Reagents and Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

Oritinib (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP and [γ-33P]ATP

-

Substrate peptide

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Oritinib in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the EGFR kinase and the substrate peptide to the kinase assay buffer.

-

Add the diluted Oritinib or DMSO (vehicle control) to the wells.

-

Incubate the plate for a predefined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Wash the membrane to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporation of 33P into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Oritinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Representative Protocol)

This protocol outlines a general method for assessing the effect of Oritinib on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., NCI-H1975, PC-9, A431)

-

Cell culture medium and supplements

-

Oritinib (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Oritinib in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Oritinib or DMSO (vehicle control).

-

Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[3][6]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each Oritinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

-

Clinical Development

Oritinib has been investigated in clinical trials for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[7][8]

Table 4: Phase II Clinical Trial (NCT03823807) Results

| Endpoint | Result |

| Objective Response Rate (ORR) | 60.4%[7][9] |

| Disease Control Rate (DCR) | 92.5%[7][9] |

| Median Progression-Free Survival (PFS) | 12.6 months[7][8][9] |

| Median Duration of Response (DoR) | 12.5 months[7][8][9] |

The most common treatment-related adverse events were reported to be diarrhea, increased blood creatine phosphokinase, and anemia.[9]

Conclusion

Oritinib (SH-1028) is a potent, selective, and irreversible third-generation EGFR TKI with a strong preclinical rationale for its use in treating NSCLC with EGFR-sensitizing and T790M resistance mutations. Its high in vitro potency translates to significant in vivo anti-tumor activity. Clinical data have demonstrated promising efficacy and a manageable safety profile in the target patient population. Further clinical investigation is ongoing to fully establish its role in the management of EGFR-mutated NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]

- 6. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. epo.org [epo.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oritinib's Selectivity Profile Against EGFR Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Oritinib (SH-1028), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Oritinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] This document details the quantitative inhibitory activity of Oritinib, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Mechanism of Action

Oritinib is an irreversible EGFR inhibitor that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3] This irreversible binding effectively blocks the signaling pathways responsible for tumor cell proliferation and survival that are driven by mutant EGFR.[1] Its design as a third-generation TKI confers high potency against EGFR variants harboring both activating mutations (e.g., L858R, exon 19 deletions) and the T790M gatekeeper resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, which is intended to reduce toxicity.[4]

Quantitative Selectivity Profile

The selectivity of Oritinib is quantitatively defined by its half-maximal inhibitory concentration (IC50) against various forms of the EGFR kinase. The data presented below, compiled from in vitro kinase assays, demonstrates Oritinib's high potency against clinically relevant EGFR mutations and its relative sparing of wild-type EGFR.

| EGFR Variant | Mutation Type | Oritinib IC50 (nM) | Reference |

| Wild-Type (WT) | Wild-Type | 18 | [3] |

| L858R | Activating | 0.7 | [3] |

| Exon 19 Del (d746-750) | Activating | 1.4 | [3] |

| L861Q | Activating | 4 | [3] |

| L858R / T790M | Activating + Resistance | 0.1 | [3] |

| Exon 19 Del / T790M | Activating + Resistance | 0.89 | [3] |

Data compiled from biochemical assays.

The data clearly indicates that Oritinib is significantly more potent against EGFR with activating mutations, particularly the double mutant L858R/T790M, compared to wild-type EGFR. For instance, Oritinib is over 80 times more potent against the L858R/T790M mutant than wild-type EGFR.[4] This selectivity profile is characteristic of third-generation TKIs, aiming for a wider therapeutic window by maximizing on-target efficacy in tumor cells while minimizing side effects associated with wild-type EGFR inhibition in healthy tissues.

Experimental Protocols

The characterization of Oritinib's selectivity profile relies on standardized biochemical and cellular assays. The following sections describe representative protocols for these key experiments.

Disclaimer: The following are generalized protocols based on standard methodologies for evaluating EGFR TKIs. The specific protocols used by the manufacturer may have proprietary variations.

This assay directly measures the ability of Oritinib to inhibit the enzymatic activity of purified recombinant EGFR kinase domains. A common method is a luminescence-based assay that quantifies ATP consumption.

Methodology:

-

Reagent Preparation : Recombinant EGFR kinase domains (e.g., WT, L858R/T790M) are diluted in a kinase reaction buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM EGTA).[5] Oritinib is serially diluted in DMSO to create a range of concentrations.

-

Pre-incubation : A fixed concentration of each EGFR kinase is added to the wells of a 384-well plate. The serially diluted Oritinib is then added, and the mixture is pre-incubated for approximately 30 minutes to allow for inhibitor binding.[5]

-

Kinase Reaction : The reaction is initiated by adding a mixture of ATP and a suitable peptide substrate (e.g., Y12-Sox).[5] The plate is incubated for 60 minutes at room temperature to allow for phosphorylation.[6]

-

Signal Detection : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[6] Subsequently, a Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6]

-

Data Analysis : The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of Oritinib. The IC50 value is determined by plotting the initial reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a variable slope model.[5]

This assay assesses the effect of Oritinib on the growth and viability of NSCLC cell lines that endogenously express different EGFR variants. The MTT assay is a common colorimetric method for this purpose.

Methodology:

-

Cell Seeding : NSCLC cell lines are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight.[7] Cell lines should include those with relevant mutations, such as NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion).[3]

-

Compound Treatment : The cell culture medium is replaced with fresh medium containing serial dilutions of Oritinib. Control wells receive medium with DMSO only.

-

Incubation : The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization and Measurement : After a 2-4 hour incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.[7] The absorbance is then measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of Oritinib concentration.

Clinical Relevance and Summary

The preclinical selectivity profile of Oritinib has been validated in clinical trials. In a phase II study (NCT03823807) involving patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy, Oritinib demonstrated significant clinical activity.[8][9] The study reported an objective response rate (ORR) of 60.4% and a disease control rate (DCR) of 92.5%.[8][10] The median progression-free survival (PFS) was 12.6 months.[9][10]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Irreversible EGFR-TKIs: dreaming perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oritinib (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]

- 5. rsc.org [rsc.org]

- 6. promega.com.cn [promega.com.cn]

- 7. Inhibition of non-small cell lung cancer (NSCLC) proliferation through targeting G6PD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Second-line oritinib demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]

- 10. ovid.com [ovid.com]

Preclinical Pharmacokinetics and Bioavailability of Oritinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation.[1][2] As with any novel therapeutic agent, a thorough understanding of its preclinical pharmacokinetic profile and bioavailability is paramount for successful clinical development. This technical guide provides a comprehensive overview of the available preclinical data on Oritinib, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. The information is presented to aid researchers, scientists, and drug development professionals in their ongoing and future investigations of this targeted therapy.

Core Pharmacokinetic Parameters

Preclinical studies, primarily in mouse models, have begun to elucidate the pharmacokinetic profile of Oritinib. The available data indicates that Oritinib possesses favorable characteristics, including good bioavailability and extensive tissue distribution.[2]

Data Presentation: Preclinical Pharmacokinetics of Oritinib in Mice

A summary of the key pharmacokinetic parameters of Oritinib following oral administration in NCI-H1975 tumor-bearing mice is presented below.

| Dose (mg/kg) | Time Point | Tmax (h) | AUC0–t (ng·h/mL) |

| 2.5 | Day 1 | 1.5 - 2 | 118 |

| 5 | Day 1 | 1.5 - 2 | 300 |

| 15 | Day 1 | 1.5 - 2 | 931 |

| 2.5 | Day 14 | 1.5 - 2 | 272 |

| 5 | Day 14 | 1.5 - 2 | 308 |

| 15 | Day 14 | 1.5 - 2 | 993 |

Data sourced from a study on NCI-H1975 tumor-bearing mice.[2]

Experimental Protocols

While detailed, step-by-step protocols for every cited experiment are not publicly available, this section outlines the general methodologies employed in the preclinical pharmacokinetic assessment of Oritinib based on the available literature.

In Vivo Pharmacokinetic Study in Mice

Animal Model: NCI-H1975 tumor-bearing mice were utilized for the in vivo pharmacokinetic and pharmacodynamic studies.[2]

Dosing and Administration: Oritinib was administered orally at doses of 2.5, 5, and 15 mg/kg.[2] Pharmacokinetic parameters were assessed after a single dose on day 1 and after 14 consecutive days of administration.[2]

Sample Collection: Plasma and tumor tissues were collected to evaluate the concentration of Oritinib over time.[2] The exact time points for sample collection post-administration to determine the full pharmacokinetic profile (including absorption, distribution, and elimination phases) are not explicitly detailed in the available resources.

Analytical Method: The concentration of Oritinib in plasma and tissue samples was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is a standard and highly sensitive technique for quantifying small molecules in biological matrices. While the specific parameters for Oritinib analysis are not provided, a general approach would involve:

-

Sample Preparation: Protein precipitation from plasma samples using an organic solvent like acetonitrile.

-

Chromatographic Separation: Separation of Oritinib from endogenous plasma components on a C18 analytical column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for Oritinib and an internal standard.

Mandatory Visualizations

Oritinib's Mechanism of Action: Irreversible EGFR Inhibition

Oritinib is an irreversible third-generation EGFR TKI.[2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the signaling pathways that promote tumor cell proliferation and survival.

Caption: Oritinib irreversibly binds to Cys797 in the EGFR ATP-binding site, inhibiting downstream signaling.

Experimental Workflow: Preclinical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study of an orally administered drug like Oritinib.

Caption: A typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

Conclusion

The preclinical data available for Oritinib suggests it is a promising third-generation EGFR TKI with favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue distribution. The provided data from mouse models offers a foundational understanding of its in vivo behavior. However, to build a more complete preclinical profile, further studies are warranted to determine a full range of pharmacokinetic parameters (Cmax, half-life, clearance, and volume of distribution) across multiple preclinical species (e.g., rats, dogs, monkeys). Additionally, detailed public documentation of the experimental and analytical methodologies would be invaluable to the scientific community for independent verification and for designing future studies. The continued investigation into the preclinical ADME properties of Oritinib will be crucial for its successful translation into a clinically effective therapy for NSCLC patients with EGFR mutations.

References

Oritinib's In Vitro Efficacy Against EGFR Exon 19 Deletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of Oritinib (SH-1028), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against EGFR harboring an exon 19 deletion. This document outlines the quantitative potency, detailed experimental methodologies for its assessment, and the underlying cellular signaling pathways.

Quantitative Potency of Oritinib

Oritinib demonstrates high potency and selectivity against EGFR with the common exon 19 deletion (d746-750), both in the presence and absence of the T790M resistance mutation. As an irreversible third-generation EGFR TKI, Oritinib covalently binds to the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[1] This mechanism overcomes the T790M-mediated resistance that limits the efficacy of earlier generation TKIs.[1]

The in vitro inhibitory activity of Oritinib was determined through kinase enzymatic assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| EGFR Mutant | IC50 (nM) |

| EGFRd746-750 | 1.4 |

| EGFRd746-750/T790M | 0.89 |

| EGFRWT | 18 |

| EGFRL858R | 0.7 |

| EGFRL858R/T790M | 0.1 |

| EGFRL861Q | 4 |

Table 1: In vitro potency of Oritinib against various EGFR mutations. Data sourced from MedChemExpress.[1]

These data highlight Oritinib's strong inhibitory effect on the exon 19 deletion mutant and its high selectivity for mutant EGFR over wild-type (WT) EGFR.

Experimental Protocols

The following are representative protocols for determining the in vitro potency of a TKI like Oritinib.

EGFR Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of Oritinib on the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 value of Oritinib against EGFR exon 19 deletion kinase.

Materials:

-

Recombinant purified EGFR kinase domain (e.g., EGFRd746–750)

-

Oritinib (SH-1028)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Oritinib in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the EGFR enzyme, and the Oritinib dilution (or DMSO for control).

-

Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Detection: Use a detection reagent, such as the ADP-Glo™ system, which measures the amount of ADP produced, correlating with kinase activity.

-

Data Analysis: Measure luminescence and calculate the percentage of kinase activity relative to the DMSO control. Plot the inhibitor concentration versus activity to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of Oritinib to inhibit EGFR autophosphorylation within a cellular context.

Objective: To assess the inhibitory effect of Oritinib on EGFR phosphorylation in a cell line harboring an EGFR exon 19 deletion (e.g., PC-9).

Materials:

-

PC-9 cells (human lung adenocarcinoma cell line with EGFR exon 19 deletion)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Oritinib (SH-1028)

-

Lysis buffer

-

Antibodies: anti-phospho-EGFR (pY1173) and anti-total-EGFR

-

Western blot or ELISA reagents

Procedure:

-

Cell Culture: Culture PC-9 cells to approximately 80% confluency.

-

Treatment: Treat the cells with varying concentrations of Oritinib for a set duration (e.g., 1-6 hours).

-

Cell Lysis: Lyse the cells to extract cellular proteins.

-

Quantification: Determine the levels of phosphorylated and total EGFR using Western blot or ELISA.

-

Analysis: Normalize the phosphorylated EGFR signal to the total EGFR signal. Compare the results from Oritinib-treated cells to untreated controls to determine the extent of inhibition. In PC-9 cells, Oritinib has been shown to continuously inhibit the phosphorylation of EGFR at a concentration of 0.1 μM for at least 6 hours.[1]

Visualizations: Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway with Oritinib Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention by Oritinib. EGFR activation, upon ligand binding or due to activating mutations like exon 19 deletion, leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Oritinib inhibits the initial step of this cascade by blocking EGFR autophosphorylation.

Caption: EGFR signaling pathway and Oritinib's point of inhibition.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor like Oritinib.

Caption: Workflow for in vitro determination of Oritinib's IC50.

References

Understanding Oritinib Resistance Mechanisms in Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the EGFR T790M resistance mutation.[1] Like other targeted therapies, the emergence of drug resistance is a critical challenge that limits its long-term efficacy. This technical guide provides a comprehensive overview of the known and potential mechanisms of resistance to Oritinib, drawing on data from preclinical studies and clinical trials of Oritinib and other third-generation EGFR TKIs.

Oritinib's Mechanism of Action

Oritinib is an irreversible, mutant-selective EGFR TKI. It forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding potently inhibits EGFR signaling in tumors harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR TKIs. By selectively targeting mutant EGFR, Oritinib spares wild-type EGFR, leading to a more favorable safety profile compared to earlier generation TKIs.

Mechanisms of Acquired Resistance to Oritinib

While specific data on Oritinib resistance is still emerging, the mechanisms of resistance to the structurally and functionally similar third-generation EGFR TKI, Osimertinib, are well-characterized and provide a strong predictive framework for understanding Oritinib resistance. These mechanisms can be broadly categorized into two main groups: on-target (EGFR-dependent) and off-target (EGFR-independent) alterations.

On-Target Resistance: Alterations in the EGFR Gene

The most prominent on-target resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene at the C797 residue.

-

EGFR C797S Mutation: The substitution of cysteine with serine at position 797 (C797S) is the most frequently reported on-target resistance mechanism to third-generation EGFR TKIs.[2] This mutation prevents the covalent binding of irreversible inhibitors like Oritinib to the EGFR kinase domain, thereby restoring ATP binding and kinase activity. The allelic context of the C797S mutation in relation to the T790M mutation is crucial for determining subsequent treatment strategies.

Off-Target Resistance: Bypassing EGFR Inhibition

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor cell proliferation and survival.

-

MET Amplification: Amplification of the MET proto-oncogene is one of the most common off-target resistance mechanisms to third-generation EGFR TKIs.[3] Increased MET signaling can activate downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, independently of EGFR, thereby sustaining tumor growth despite effective EGFR blockade by Oritinib.[3]

-

HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another established mechanism of resistance.[4] Similar to MET amplification, HER2 overexpression can activate downstream signaling pathways, rendering the tumor independent of EGFR.

-

Activation of Downstream Signaling Pathways: Mutations or amplifications in components of the downstream signaling cascades, such as KRAS, BRAF, and PIK3CA, can also confer resistance to EGFR inhibition.[4][5] These alterations can lead to constitutive activation of the MAPK and PI3K/AKT pathways, respectively, making the cancer cells resistant to upstream EGFR blockade.

-

Histologic Transformation: A subset of EGFR-mutant lung adenocarcinomas can undergo a phenotypic switch to other histological subtypes, most commonly small cell lung cancer (SCLC).[6] This transformation is a significant challenge as SCLC is biologically distinct from NSCLC and does not respond to EGFR TKIs.

Quantitative Data on Oritinib and Resistant Cell Lines

While specific data on Oritinib-resistant cell lines is limited, the following tables summarize the available quantitative data for Oritinib against various EGFR mutations and provide a comparative view with Osimertinib IC50 values in resistant cell lines, which can be used as a proxy.

Table 1: Oritinib IC50 Values Against Various EGFR Mutations

| Cell Line | EGFR Mutation | Oritinib IC50 (nM) |

| A431 | Wild-Type | 778.89 ± 134.74 |

| H3255 | L858R | 9.39 ± 0.88 |

| PC-9 | exon 19 del | 7.63 ± 0.18 |

| NCI-H1975 | L858R/T790M | 3.93 ± 1.12 |

Table 2: Comparative IC50 Values of Osimertinib in Sensitive and Resistant Cell Lines

| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | Resistance Mechanism |

| PC-9 | exon 19 del | 15 | - |

| PC-9/AR | exon 19 del | >1000 | MET Amplification |

| H1975 | L858R/T790M | 12 | - |

| H1975-OR | L858R/T790M | >1000 | C797S |

Experimental Protocols

Detailed methodologies are crucial for researchers studying Oritinib resistance. Below are protocols for key experiments.

Generation of Oritinib-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to Oritinib.

Protocol:

-

Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Initial Oritinib Exposure: Determine the initial IC50 of Oritinib for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Dose Escalation: Continuously expose the cells to increasing concentrations of Oritinib, starting from the IC10-IC20.

-

Subculture: When cells resume proliferation, subculture them and gradually increase the Oritinib concentration.

-

Establishment of Resistant Clones: After several months of continuous culture in the presence of a high concentration of Oritinib (e.g., 1-2 μM), isolate single-cell clones by limiting dilution.

-

Characterization: Confirm the resistant phenotype by determining the IC50 of Oritinib for the resistant clones and characterize the underlying resistance mechanisms using molecular biology techniques.

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the activation status of EGFR and its downstream signaling pathways.

Protocol:

-

Cell Lysis: Treat parental and Oritinib-resistant cells with or without Oritinib for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated EGFR, AKT, and ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Droplet Digital PCR (ddPCR) for EGFR C797S Mutation Detection

Objective: To detect and quantify the EGFR C797S mutation in tumor DNA or circulating tumor DNA (ctDNA).

Protocol:

-

DNA Extraction: Extract genomic DNA from tumor tissue or ctDNA from plasma samples using appropriate kits.

-

ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and probes specific for the EGFR C797S mutation and the wild-type allele, and the extracted DNA.

-

Droplet Generation: Generate droplets using a droplet generator.

-

PCR Amplification: Perform PCR amplification on a thermal cycler.

-

Droplet Reading: Read the droplets on a droplet reader to count the number of positive droplets for the mutant and wild-type alleles.

-

Data Analysis: Calculate the fractional abundance of the C797S mutation.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

Objective: To detect MET gene amplification in tumor tissue.

Protocol:

-

Tissue Preparation: Prepare 4-5 μm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.

-

Pre-treatment: Deparaffinize, rehydrate, and perform heat-induced epitope retrieval on the tissue sections.

-

Probe Hybridization: Apply a dual-color FISH probe set for the MET gene and the centromere of chromosome 7 (CEP7) to the slides and hybridize overnight.

-

Post-Hybridization Washes: Wash the slides to remove unbound probe.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope and analyze the signals in at least 50 non-overlapping tumor cell nuclei. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0.

Visualizations: Signaling Pathways and Experimental Workflows

Oritinib Mechanism of Action and On-Target Resistance

Caption: Oritinib inhibits mutant EGFR, but the C797S mutation confers resistance.

Off-Target Resistance to Oritinib via MET Amplification

Caption: MET amplification activates downstream signaling, bypassing EGFR inhibition by Oritinib.

Experimental Workflow for Investigating Oritinib Resistance

Caption: Workflow for identifying Oritinib resistance mechanisms from patient samples.

Conclusion and Future Directions

The landscape of resistance to third-generation EGFR TKIs, including Oritinib, is complex and continues to evolve. While on-target mutations like EGFR C797S and off-target mechanisms such as MET amplification are key players, a significant portion of resistance mechanisms remain to be fully elucidated. The development of Oritinib-specific resistant preclinical models, including cell lines and patient-derived xenografts, is crucial for a deeper understanding of its unique resistance profile and for the rational design of next-generation therapeutic strategies. Continuous monitoring of patients on Oritinib through liquid biopsies and tissue re-biopsies at the time of progression will be essential for identifying resistance mechanisms and guiding subsequent treatment decisions. Further research into combination therapies that can overcome or prevent the emergence of resistance is a high priority in the field of EGFR-mutant NSCLC.

References

- 1. targetedonc.com [targetedonc.com]

- 2. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Oritinib's Impact on EGFR L858R Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This guide provides an in-depth technical overview of the effects of Oritinib on the EGFR L858R mutation, one of the most common activating mutations in NSCLC.

Mechanism of Action

Oritinib is an irreversible EGFR TKI that selectively targets mutant forms of EGFR, including the L858R and the T790M resistance mutation, while showing weaker activity against wild-type (WT) EGFR.[1][2] The mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Oritinib against EGFR mutations from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Oritinib (SH-1028) against various EGFR mutations

| EGFR Mutation | IC50 (nM) | Reference |

| L858R | 0.7 - 2.35 | [1][3] |

| L858R/T790M | 0.1 - 0.55 | [1][3] |

| d746-750 (Exon 19 deletion) | 1.4 - 1.6 | [1][3] |

| d746-750/T790M | 0.84 - 0.89 | [1][3] |

| L861Q | 4 - 13 | [1][3] |

| Wild-Type (WT) | 18 | [1][3] |

Table 2: Clinical Efficacy of Oritinib in Patients with EGFR T790M-mutated NSCLC (Phase II Study - NCT03823807)

| Clinical Endpoint | Value | 95% Confidence Interval (CI) | Reference |

| Objective Response Rate (ORR) | 60.4% | 53.7% - 66.8% | [4] |

| Disease Control Rate (DCR) | 92.5% | 88.3% - 95.6% | [4] |

| Median Progression-Free Survival (PFS) | 12.6 months | 9.7 - 15.3 months | [4] |

| Median Duration of Response | 12.5 months | 11.2 - Not Available | [4] |

Note: The patient population in this study had progressed on prior EGFR TKI therapy and harbored the T790M resistance mutation. A significant portion of these patients also had an underlying activating mutation such as L858R (30.4% of patients).[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Oritinib against various EGFR kinase mutants.

Methodology:

-

Recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.) are used.

-

A kinase reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide) is prepared.

-

Oritinib is serially diluted to a range of concentrations.

-

The kinase, ATP/substrate mix, and Oritinib are incubated together in a microplate.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as LanthaScreen™ TR-FRET or an ELISA-based assay.[5]

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of Oritinib on the viability of cancer cell lines with different EGFR mutation statuses.

Methodology:

-

Human lung cancer cell lines, such as NCI-H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion), are cultured in appropriate media.[2]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Oritinib for a specified period (e.g., 72 hours).

-

After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.

-

The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[6]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Oritinib in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are used.

-

Human lung cancer cells, such as NCI-H1975 (L858R/T790M), are subcutaneously injected into the flanks of the mice.[1]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

Oritinib is administered orally at a specified dose (e.g., 5 mg/kg daily) for a defined period (e.g., 14 consecutive days).[1]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting to assess protein expression and phosphorylation).

Signaling Pathways and Visualizations

Oritinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. The L858R mutation leads to constitutive activation of EGFR, which in turn activates several downstream pathways crucial for cancer cell growth, proliferation, and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[7]

Caption: Oritinib inhibits the constitutively active EGFR L858R mutant, blocking downstream signaling.

Caption: The preclinical and clinical development workflow for evaluating Oritinib's efficacy.

Conclusion

Oritinib is a potent and selective third-generation EGFR TKI with significant activity against the L858R mutation, as well as the common T790M resistance mutation. In vitro studies have demonstrated its low nanomolar inhibitory concentrations, and clinical trials have shown promising efficacy in patients with advanced NSCLC who have developed resistance to earlier-generation TKIs. The favorable safety profile and demonstrated clinical benefit make Oritinib a valuable therapeutic agent in the management of EGFR-mutated NSCLC. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment landscape.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Foundational Research on Third-Generation EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. It provides a comprehensive overview of their mechanism of action, the molecular basis for their targeted efficacy, key experimental methodologies for their evaluation, and the evolving landscape of resistance. This document is intended to serve as a core resource for professionals in the field of oncology drug discovery and development.

Introduction: Overcoming Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1] However, the efficacy of these agents is often limited by the development of acquired resistance, most commonly driven by the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] This mutation increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[3] Third-generation EGFR inhibitors were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[2][4]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Third-generation EGFR inhibitors, such as osimertinib, lazertinib, and almonertinib, are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[5][6] This covalent modification allows for potent and sustained inhibition of the kinase activity of both the initial sensitizing mutations and the T790M resistance mutation. A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type receptor, which is crucial for their improved therapeutic index.[4][5]

Quantitative Analysis of Inhibitor Potency

The potency of third-generation EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various preclinical assays. These values provide a standardized measure for comparing the activity of different compounds against various EGFR mutations.

Table 1: Preclinical IC50 Values of Third-Generation EGFR Inhibitors (in vitro)

| Inhibitor | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR L858R/T790M (nM) | EGFR ex19del/T790M (nM) | EGFR WT (nM) |

| Osimertinib | 12 | 11 | 1 | 1 | 216 |

| Lazertinib | 3.3 - 5.7 | 3.3 - 5.7 | 3.3 - 5.7 | 3.3 - 5.7 | 722.7 |

| Almonertinib | 0.37 | 0.29 | 0.37 | 0.29 | 4.8 |

Note: IC50 values can vary between different studies and assay conditions. The data presented here are a synthesis of reported values for comparative purposes.

Key Experimental Protocols

The development and validation of third-generation EGFR inhibitors rely on a series of well-established experimental protocols. These assays are critical for determining inhibitor potency, selectivity, and efficacy in both cellular and in vivo models.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 of an inhibitor against wild-type and mutant EGFR kinases.

Methodology:

-

Reagents:

-

Recombinant human EGFR kinase domains (WT, L858R, L858R/T790M, etc.)

-

ATP (Adenosine Triphosphate)

-

A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Test inhibitor at various concentrations

-

-

Procedure:

-

The EGFR kinase is incubated with the test inhibitor at various concentrations in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Proliferation Assay

This cell-based assay assesses the effect of an inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.

Objective: To determine the growth inhibitory (GI50) or cytotoxic (IC50) concentration of an inhibitor in a cellular context.

Methodology:

-

Cell Lines:

-

NSCLC cell lines with relevant EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M)

-

Cell lines expressing wild-type EGFR as a control (e.g., A549)

-

-

Reagents:

-

Complete cell culture medium

-

Test inhibitor at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

-

-

Procedure:

-

Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the test inhibitor.

-

After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.

-

The signal (luminescence or absorbance), which is proportional to the number of viable cells, is measured using a plate reader.

-

IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[7]

-

In Vivo Xenograft Tumor Models

These animal models are used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

-

Tumor Implantation:

-

Human NSCLC cells with defined EGFR mutations are injected subcutaneously or orthotopically into the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The test inhibitor is administered orally or via injection at a defined dose and schedule.

-

The control group receives a vehicle control.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and overall health are monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement).

-

Signaling Pathways and Resistance Mechanisms

The efficacy of third-generation EGFR inhibitors is intrinsically linked to their ability to modulate the EGFR signaling pathway. Understanding this pathway and the mechanisms that lead to resistance is crucial for the development of next-generation therapies.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[8]

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

On-Target Resistance: The C797S Mutation

The most common on-target resistance mechanism to third-generation EGFR inhibitors is the acquisition of a C797S mutation in exon 20.[9] This mutation replaces the cysteine residue required for covalent bond formation with a serine, thereby preventing irreversible inhibition. The allelic context of the C797S mutation in relation to the T790M mutation (in cis or trans) has significant implications for subsequent treatment strategies.[10]

References

- 1. BiTE® Xenograft Protocol [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]

- 5. Facebook [cancer.gov]

- 6. promega.com.cn [promega.com.cn]

- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. rsc.org [rsc.org]

- 10. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing Oritinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1] Despite its efficacy, acquired resistance to Oritinib can emerge, limiting its long-term clinical benefit. The development of Oritinib-resistant cell line models is crucial for understanding the underlying molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.

These application notes provide a comprehensive guide to establishing and characterizing Oritinib-resistant cancer cell lines. The protocols detailed below are based on established methodologies for generating resistance to other EGFR TKIs and can be adapted for use with Oritinib.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] In many cancers, including NSCLC, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth. Oritinib and other EGFR TKIs act by inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Oritinib.

Experimental Protocols

Protocol 1: Establishment of Oritinib-Resistant Cell Lines

This protocol describes the generation of Oritinib-resistant cell lines using a stepwise dose-escalation method.[2] This approach gradually exposes cancer cells to increasing concentrations of the drug, selecting for resistant populations over time.

Materials:

-

Parental cancer cell line (e.g., NCI-H1975, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Oritinib (SH-1028)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture flasks

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Determine the initial Oritinib concentration (IC20): a. Seed parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of Oritinib concentrations to determine the half-maximal inhibitory concentration (IC50). c. Based on the dose-response curve, calculate the IC20 (the concentration that inhibits cell growth by 20%). This will be the starting concentration for developing resistance.

-

Initiate Drug Selection: a. Culture the parental cells in their complete medium containing Oritinib at the IC20 concentration. b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. Monitor the cells for signs of toxicity and growth. Initially, a significant number of cells may die.

-

Dose Escalation: a. Once the cells have adapted to the current drug concentration and are proliferating steadily (typically after 2-4 weeks), subculture them and increase the Oritinib concentration by 1.5- to 2-fold. b. Repeat this process of gradual dose escalation. The rate of increase should be adjusted based on the cellular response. If there is excessive cell death, maintain the cells at the current concentration for a longer period or reduce the fold-increase. c. It is advisable to cryopreserve cell stocks at each successful dose escalation step.

-

Establishment of a Resistant Line: a. Continue the dose escalation until the cells can proliferate in a clinically relevant concentration of Oritinib (e.g., 1-2 μM). b. A cell line is considered resistant when its IC50 for Oritinib is significantly higher (e.g., >10-fold) than that of the parental cell line. c. To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Maintenance of Resistant Cell Lines: a. Culture the established Oritinib-resistant cell lines in a medium containing a maintenance concentration of Oritinib (the concentration they were last selected in) to maintain the resistant phenotype.

Caption: Workflow for establishing Oritinib-resistant cell lines.

Protocol 2: Characterization of Oritinib-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance.

1. Confirmation of Resistance Profile:

-

Cell Viability Assay (MTT or CellTiter-Glo): Perform dose-response experiments to compare the IC50 values of Oritinib in the parental and resistant cell lines. This will quantify the degree of resistance.

2. Investigation of On-Target Resistance Mechanisms:

-

Sanger Sequencing of the EGFR Gene: This is performed to identify secondary mutations in the EGFR kinase domain, such as the C797S mutation, which can prevent the covalent binding of third-generation TKIs.[3]

-

Protocol:

-

Isolate genomic DNA from both parental and resistant cell lines.

-

Amplify the EGFR kinase domain (exons 18-21) using polymerase chain reaction (PCR).

-

Purify the PCR products.

-

Perform Sanger sequencing of the purified PCR products.[4]

-

Analyze the sequencing data to identify any mutations.

-

-

3. Investigation of Off-Target Resistance Mechanisms (Bypass Signaling):

-

Western Blot Analysis: This technique is used to assess the protein expression and phosphorylation status of key signaling molecules in the EGFR pathway and potential bypass pathways (e.g., MET, HER2, AXL).[5][6]

-

Protocol:

-

Lyse parental and resistant cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, ERK, MET, HER2, etc.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

-

Data Presentation

Table 1: Oritinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Oritinib IC50 (nM) - Parental | Oritinib IC50 (nM) - Resistant | Fold Resistance |

| PC-9 | Exon 19 del | 7.63 | Hypothetical Value: 850 | ~111 |

| NCI-H1975 | L858R/T790M | 3.93 | Hypothetical Value: 520 | ~132 |

| H3255 | L858R | 9.39 | Hypothetical Value: 980 | ~104 |

| A431 | Wild-Type | 778.89 | Not Applicable | Not Applicable |

| Data for parental cell lines are based on existing literature. Hypothetical values for resistant lines are for illustrative purposes and will need to be determined experimentally. |

Table 2: Potential Mechanisms of Resistance to Third-Generation EGFR TKIs

| Resistance Mechanism Category | Specific Mechanism | Frequency (in Osimertinib Resistance) | Method of Detection |

| On-Target (EGFR-Dependent) | EGFR C797S mutation | ~7-10% | Sanger Sequencing, NGS |

| EGFR L718Q, G796D mutations | Rare | Sanger Sequencing, NGS | |

| EGFR Amplification | ~5% | FISH, qPCR, NGS | |

| Off-Target (EGFR-Independent) | MET Amplification | ~15-20% | FISH, qPCR, NGS |

| HER2 Amplification | ~5% | FISH, qPCR, NGS | |

| Activation of RAS-MAPK pathway (KRAS, NRAS, BRAF mutations) | ~3-5% | Sanger Sequencing, NGS | |

| Activation of PI3K-AKT pathway (PIK3CA mutation, PTEN loss) | ~5-7% | Sanger Sequencing, Western Blot | |

| Histologic Transformation (e.g., to Small Cell Lung Cancer) | ~5-15% | Histopathology | |

| Frequencies are based on studies of Osimertinib resistance and may vary for Oritinib.[3][8] |

Potential Bypass Signaling Pathways in Oritinib Resistance

Acquired resistance to EGFR TKIs often involves the activation of alternative signaling pathways that can reactivate downstream effectors like AKT and ERK, even in the presence of EGFR inhibition.[5][6]

Caption: Bypass signaling pathways that can lead to Oritinib resistance.

References

- 1. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]